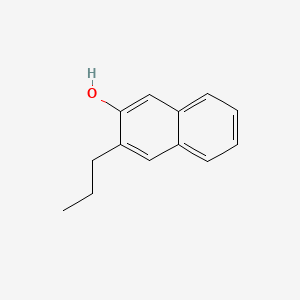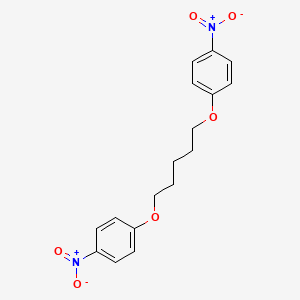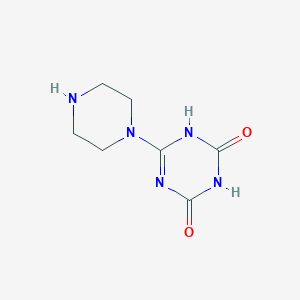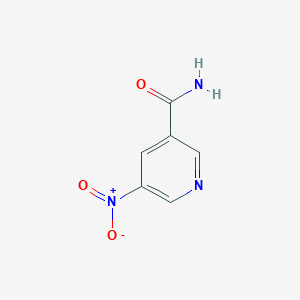
5-Nitronicotinamide
Vue d'ensemble
Description
5-Nitronicotinamide is a chemical compound derived from nicotinamide, characterized by the presence of a nitro group at the 5-position of the pyridine ring.
Mécanisme D'action
Target of Action
5-Nitronicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 Given its structural similarity to nicotinamide, it is plausible that it may interact with similar targets, such as enzymes involved in nad+ synthesis . NAD+ is a crucial cofactor in redox reactions, energy production, DNA repair, and cellular stress responses .
Mode of Action
Nicotinamide is known to play a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells . It also influences human DNA repair and cellular stress responses .
Biochemical Pathways
This compound likely affects the same biochemical pathways as nicotinamide, given their structural similarities. Nicotinamide is involved in the synthesis of NAD+, a critical cofactor for various cellular functions, including metabolism, DNA repair, and regulation of transcription processes . Alterations in NAD+ levels have been observed in multiple lifestyle and age-related medical conditions .
Pharmacokinetics
The adme properties of a drug molecule are strongly influenced by its physicochemical parameters . Given the structural similarity between this compound and nicotinamide, it’s plausible that they may share similar ADME properties.
Result of Action
For instance, nicotinamide has been shown to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation . It may also partially prevent and/or reverse several biophysical changes associated with skin aging .
Analyse Biochimique
Biochemical Properties
5-Nitronicotinamide, like its parent compound nicotinamide, is likely to play a role in various biochemical reactions. Nicotinamide is known to be involved in redox reactions and energy production in cells . It also influences DNA repair and cellular stress responses . Therefore, it is plausible that this compound may interact with similar enzymes, proteins, and other biomolecules, influencing these biochemical processes.
Cellular Effects
The specific cellular effects of this compound are not well-studied. Given its structural similarity to nicotinamide, it may influence cell function in similar ways. Nicotinamide has been shown to impact cell signaling pathways, gene expression, and cellular metabolism . It is possible that this compound could have similar effects on various types of cells and cellular processes.
Molecular Mechanism
The exact molecular mechanism of action of this compound is not yet fully understood. Based on its structural similarity to nicotinamide, it may exert its effects at the molecular level through similar mechanisms. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as nicotinamide, given their structural similarity. Nicotinamide is a key player in NAD+ synthesis, contributing to redox reactions and energy production in cells . It is plausible that this compound could interact with similar enzymes or cofactors and have effects on metabolic flux or metabolite levels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Nitronicotinamide can be synthesized from 5-bromonicotinoyl chloride through a series of reactions. The process involves treatment with ammonia, followed by oxidation using fuming sulfuric acid and 30% hydrogen peroxide . Another method involves the cyclocondensation of nitroacetone, ethyl orthoformate, and enamines, leading to the formation of 3-cyano-5-nitropyridines, which are then hydrolyzed to yield 5-nitronicotinamides .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow processes can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Nitronicotinamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Fuming sulfuric acid and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst is often employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Further oxidized nitro derivatives.
Reduction: Amino derivatives of nicotinamide.
Substitution: Various substituted nicotinamide derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Nitronicotinamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential anticoccidial activity against parasites like Eimeria tenella.
Medicine: Explored for its potential therapeutic effects in treating parasitic infections.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparaison Avec Des Composés Similaires
- 2-Nitronicotinamide
- 4-Nitronicotinamide
- 6-Nitronicotinamide
Comparison: 5-Nitronicotinamide is unique due to its specific position of the nitro group, which influences its chemical reactivity and biological activity. Compared to its analogues, this compound has shown significant anticoccidial activity, making it a promising candidate for further research and development .
Propriétés
IUPAC Name |
5-nitropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O3/c7-6(10)4-1-5(9(11)12)3-8-2-4/h1-3H,(H2,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIRFQSGTYJBCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1[N+](=O)[O-])C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30535092 | |
| Record name | 5-Nitropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30535092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1462-88-0 | |
| Record name | 5-Nitropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30535092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-nitronicotinamide and its analogs in anticoccidial research?
A1: this compound emerged as a promising lead compound in the search for effective anticoccidial agents. Studies demonstrated its activity against Eimeria tenella, a parasitic protozoan responsible for coccidiosis in poultry . This finding spurred further research into synthesizing and evaluating various analogs to optimize anticoccidial activity.
Q2: How does the structure of this compound relate to its anticoccidial activity?
A2: Research into structure-activity relationships (SAR) revealed key structural features impacting this compound's efficacy. For instance, the presence of the nitro group at the 5-position of the nicotinamide ring was crucial for activity . Modifications at the 2-position with methyl or 4-methyl substituents retained activity, while a 6-methyl substitution abolished it, highlighting the importance of specific positions for target interaction . Additionally, N-alkylation, N-acylation with aliphatic or aromatic groups, and N-heterocyclic acyl derivatives of this compound and its 2-methyl analog demonstrated varying degrees of anticoccidial activity .
Q3: Beyond this compound, were other nitropyridinecarboxamides explored for anticoccidial activity?
A3: Yes, researchers investigated a range of nitropyridinecarboxamides, isomers of this compound, for their potential against Eimeria tenella . This exploration revealed that 2-nitro and 3-nitro substituted pyridinecarboxamides exhibited activity, while 4-nitro derivatives did not, suggesting specific positional requirements for anticoccidial action within this class of compounds .
Q4: Are there established methods for synthesizing this compound and its related compounds?
A4: Several synthetic routes for this compound and its analogs have been reported. One approach involves the reaction of 5-bromonicotinoyl chloride with ammonia, followed by oxidation with fuming sulfuric acid and hydrogen peroxide . Alternatively, 2-chloro-3-cyano-5-nitropyridine can serve as a versatile intermediate for generating various 2-substituted 5-nitronicotinamides . Furthermore, researchers have explored cyclocondensation reactions involving nitrocarbonyl compounds to synthesize 5-nitronicotinic acid nitriles, which can be further converted to the corresponding amides .
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


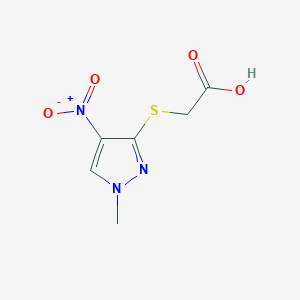
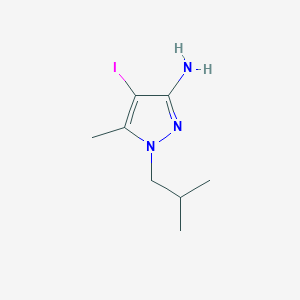
![Methyl 5-(4-fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B3047783.png)
![3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol; acetic acid](/img/structure/B3047785.png)

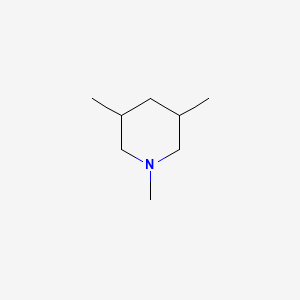

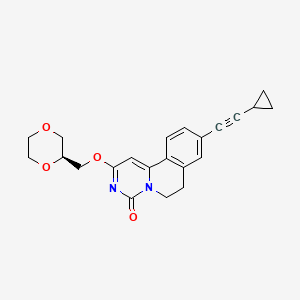
![2-((2S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrol-2-yl)acetic acid](/img/structure/B3047792.png)
![(1R,5S,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane](/img/structure/B3047793.png)
![Racemic-2-((2R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrol-2-yl)acetic acid](/img/structure/B3047795.png)
